Cyclopentanone oxime

Description

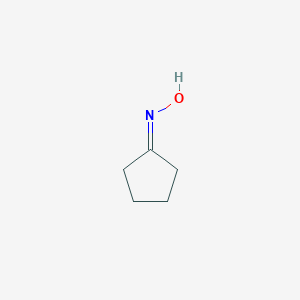

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-6-5-3-1-2-4-5/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNXYFLJZILPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020363 | |

| Record name | Cyclopentanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-28-5 | |

| Record name | Cyclopentanone, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTANONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY3BV00PCY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopentanone Oxime from Cyclopentanone and Hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cyclopentanone (B42830) oxime, a key intermediate in various chemical and pharmaceutical applications. The document details the core chemical principles, reaction mechanisms, and a comparative analysis of different synthetic methodologies. Emphasis is placed on providing detailed experimental protocols and quantitative data to enable reproducible and optimized synthesis in a laboratory setting. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

Cyclopentanone oxime is a versatile organic compound with significant applications in organic synthesis. It serves as a crucial precursor in the production of various nitrogen-containing heterocycles and is a key intermediate in the synthesis of certain polymers and pharmaceuticals. The formation of the oxime from cyclopentanone and hydroxylamine (B1172632) is a classic condensation reaction, the efficiency of which is highly dependent on the chosen synthetic route and reaction conditions. This guide explores the prevalent methods for its preparation, focusing on the reaction between cyclopentanone and hydroxylamine hydrochloride.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from cyclopentanone and hydroxylamine hydrochloride proceeds via a nucleophilic addition-elimination mechanism. The overall balanced chemical equation is as follows:

C₅H₈O + NH₂OH·HCl → C₅H₉NO + HCl + H₂O

In the presence of a base, the liberated hydrochloric acid is neutralized, driving the equilibrium towards the product. The reaction is typically pH-dependent, requiring a delicate balance to ensure the availability of the free hydroxylamine nucleophile while maintaining conditions that favor the reaction.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and handling.

| Property | Value |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol |

| Appearance | Colorless to light beige granular powder |

| Melting Point | 53-55 °C |

| Boiling Point | 196.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| Solubility in Water | 47 g/L at 25 °C[1] |

| Flash Point | 92.2 °C |

Comparative Analysis of Synthetic Methodologies

Several methods have been developed for the synthesis of this compound, each with its own advantages and disadvantages in terms of yield, reaction conditions, and environmental impact. The following table summarizes key quantitative data from various reported procedures.

| Method | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |

| Classical Synthesis | Cyclopentanone, Hydroxylamine hydrochloride, Potassium hydroxide (B78521) | Water/Ethanol (B145695) | Not specified | Reflux | 51% | [2] |

| One-Pot Synthesis | Cyclopentanone, Hydroxylamine hydrochloride | Ethanol | 2–4 hours | Reflux | 87% | [3] |

| Solventless "Green" Synthesis | Cyclopentanone, Hydroxylamine hydrochloride, Bi₂O₃ | None | 1.5 - 5 minutes | Room Temperature | 60-98% | [1] |

| Industrial Ammoximation | Cyclopentanone, Ammonia, Hydrogen peroxide, Catalyst | Water | 30-100 minutes | 80-90 °C | up to 99.5% | [4] |

| Continuous Industrial Process | Cyclopentanone, Hydroxylamine sulfate, Ammonia | Water | Continuous | 75-80 °C | 98.7% | [5] |

Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments cited in this guide.

Protocol 1: Classical Synthesis in Aqueous Ethanol[2]

This protocol describes a traditional laboratory-scale synthesis using a common base and solvent system.

Materials:

-

Cyclopentanone (5.60 g, 66.67 mmol)

-

Hydroxylamine hydrochloride (5.0 g, 71.94 mmol)

-

Potassium hydroxide (3.0 g, 53.48 mmol)

-

Distilled water

-

Ethanol

-

Diethyl ether (for recrystallization)

Procedure:

-

In a round-bottomed flask, dissolve hydroxylamine hydrochloride in 10 cm³ of distilled water.

-

Separately, dissolve potassium hydroxide in 5 cm³ of distilled water.

-

Add the potassium hydroxide solution to the hydroxylamine hydrochloride solution and stir at room temperature.

-

To this mixture, add cyclopentanone while stirring.

-

Reflux the reaction mixture. At the onset of boiling, add small portions of ethanol (5 cm³) periodically until the solution becomes clear.

-

Continue refluxing for an additional hour.

-

Cool the reaction mixture to room temperature and neutralize with a 1N KOH solution.

-

Reflux for another 30 minutes, cool, and re-neutralize if necessary.

-

Pour the final reaction mixture into 100 cm³ of ice-water to precipitate the this compound.

-

Filter the precipitate, wash with cold water (3 x 10 cm³), and air dry.

-

Recrystallize the crude product from diethyl ether to obtain pure this compound.

Protocol 2: Solventless "Green" Synthesis using Grindstone Chemistry[1]

This environmentally friendly protocol avoids the use of solvents and is completed in a significantly shorter time.

Materials:

-

Cyclopentanone (1 mmol)

-

Hydroxylamine hydrochloride (1.2 mmol)

-

Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)

-

Ethyl acetate (B1210297)

-

Water

Procedure:

-

In a mortar, combine cyclopentanone, hydroxylamine hydrochloride, and bismuth(III) oxide.

-

Grind the mixture with a pestle at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add ethyl acetate (2 x 10 mL) to the reaction mixture.

-

Filter the mixture to separate the bismuth(III) oxide catalyst.

-

Concentrate the filtrate to approximately 6 mL.

-

Add water to the concentrated filtrate to precipitate the product.

-

Filter the precipitate and dry under high vacuum to yield pure this compound.

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from cyclopentanone and hydroxylamine hydrochloride to this compound.

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow: Classical Synthesis

This diagram outlines the major steps involved in the classical synthesis protocol.

Caption: Workflow for the classical synthesis of this compound.

Conclusion

The synthesis of this compound from cyclopentanone and hydroxylamine hydrochloride can be achieved through various methodologies, each offering a different balance of yield, reaction time, and environmental considerations. The classical approach in aqueous ethanol provides a reliable method for laboratory-scale synthesis, while newer, solventless techniques offer a "greener" alternative with rapid reaction times. For industrial-scale production, ammoximation and continuous processes demonstrate high efficiency and yield. The selection of a specific protocol should be guided by the desired scale of production, available resources, and environmental and safety considerations. This guide provides the necessary technical details to aid researchers and professionals in making informed decisions for the successful synthesis of this compound.

References

- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arpgweb.com [arpgweb.com]

- 3. This compound | High-Purity Reagent [benchchem.com]

- 4. CN116924935A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. US3303216A - Method of producing cycloalkanone oximes - Google Patents [patents.google.com]

The Mechanism of Cyclopentanone Oximation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of the cyclopentanone (B42830) oximation reaction. It details the reaction pathways, intermediates, and the influence of various experimental parameters. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the reaction mechanisms to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

The oximation of ketones is a fundamental reaction in organic chemistry, yielding oximes that are crucial intermediates in various synthetic pathways. Cyclopentanone oxime, in particular, is a key precursor in the synthesis of pharmaceuticals and other fine chemicals. Its most notable application is in the Beckmann rearrangement to produce δ-valerolactam, a monomer for the production of nylon-5. Understanding the mechanism of cyclopentanone oximation is therefore of significant importance for process optimization and the development of novel synthetic routes. This guide delves into the core mechanistic details of this reaction, providing both theoretical and practical insights.

Reaction Mechanism

The formation of this compound from cyclopentanone and a source of hydroxylamine (B1172632) is a nucleophilic addition-elimination reaction. The reaction is highly dependent on the pH of the medium and can be catalyzed by acids.

Acid-Catalyzed Oximation

The generally accepted mechanism for the acid-catalyzed oximation of cyclopentanone proceeds through the following steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of cyclopentanone by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2][3]

-

Nucleophilic Attack by Hydroxylamine: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, a carbinolamine.

-

Proton Transfer: A proton is transferred from the nitrogen atom of the hydroxylamine moiety to the oxygen atom of the original carbonyl group. This converts the hydroxyl group into a good leaving group (water).

-

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated oxime.

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom to yield the final product, this compound, and regenerate the acid catalyst.

The optimal pH for this reaction is typically in the slightly acidic range of 3.5 to 4.5.[1][2] In highly acidic conditions, the hydroxylamine nucleophile can be protonated, reducing its nucleophilicity and slowing down the reaction. Conversely, in basic or neutral conditions, the protonation of the carbonyl oxygen is insufficient, leading to a slower reaction rate.

Caption: Acid-catalyzed mechanism of cyclopentanone oximation.

Ammoximation Process

Ammoximation is an industrially significant process for the synthesis of oximes, including this compound. This method involves the reaction of a ketone with ammonia (B1221849) and an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst.[4] Titanium silicalite-1 (TS-1) is a commonly used catalyst for this process.

The ammoximation of cyclopentanone can be summarized by the following overall reaction:

Cyclopentanone + NH₃ + H₂O₂ → this compound + 2H₂O

The catalytic cycle for ammoximation on a titanium silicalite catalyst is believed to involve the following key steps:

-

Formation of a Titanium Peroxo Species: Hydrogen peroxide coordinates with the titanium active sites on the catalyst to form a titanium hydroperoxo or peroxo species.

-

Activation of Ammonia: Ammonia coordinates to the titanium center or reacts with the peroxo species.

-

Reaction with Cyclopentanone: The activated ammonia-peroxo species reacts with cyclopentanone, which may also be activated by the catalyst, to form an intermediate.

-

Formation of the Oxime and Water: The intermediate undergoes dehydration and rearrangement to form this compound and water.

-

Catalyst Regeneration: The catalyst is regenerated and can participate in another catalytic cycle.

Caption: Catalytic cycle for cyclopentanone ammoximation.

Quantitative Data

The efficiency of the cyclopentanone oximation reaction is influenced by various parameters. The following tables summarize quantitative data from a patented ammoximation process.[4]

Table 1: Effect of Reaction Temperature on Cyclopentanone Ammoximation

| Temperature (°C) | Pressure (MPa) | Time (min) | Cyclopentanone Conversion (%) | This compound Selectivity (%) |

| 60 | 0.2 | 120 | 99 | 99 |

| 85 | 0.4 | 90 | 96 | 97 |

| 115 | 0.4 | 90 | 98 | 95 |

Table 2: Effect of Reactant Molar Ratio on Cyclopentanone Ammoximation

| H₂O₂ : Cyclopentanone | NH₃ : Cyclopentanone | Temperature (°C) | Pressure (MPa) | Time (min) | Cyclopentanone Conversion (%) | This compound Selectivity (%) |

| 1:1 | 1.5:1 | 60 | 0.2 | 120 | 99 | 99 |

| 0.8:1 | 1.5:1 | 85 | 0.4 | 90 | 96 | 97 |

| 1.3:1 | 1.5:1 | 85 | 0.4 | 90 | 99.5 | 99 |

Experimental Protocols

Classical Laboratory Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis of this compound using hydroxylamine hydrochloride.

Materials:

-

Cyclopentanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (B78521) (KOH) or other suitable base

-

Water

-

Ethyl acetate

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve hydroxylamine hydrochloride in a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a solution of potassium hydroxide in water to the flask to neutralize the hydrochloric acid and generate free hydroxylamine.

-

To this solution, add cyclopentanone dropwise with stirring.

-

Heat the reaction mixture to reflux for a specified period (typically 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Experimental workflow for the classical synthesis of this compound.

Industrial Ammoximation of Cyclopentanone

This protocol is based on a patented industrial process for the synthesis of this compound.[4]

Materials:

-

Cyclopentanone

-

Gaseous ammonia (NH₃)

-

Hydrogen peroxide (H₂O₂)

-

Titanium silicalite (TS-1) catalyst

-

Water

Procedure:

-

Charge a pressure reactor with cyclopentanone, water, and the TS-1 catalyst.

-

Heat the reactor to the desired temperature (e.g., 85 °C) and pressurize with gaseous ammonia to the desired pressure (e.g., 0.4 MPa).

-

Feed hydrogen peroxide solution into the reactor over a specified period while maintaining the temperature and pressure.

-

Maintain the reaction conditions for a set duration (e.g., 90 minutes) to ensure complete conversion.

-

After the reaction, filter the hot reaction mixture to separate the catalyst.

-

Cool the resulting aqueous solution of this compound to induce crystallization.

-

Isolate the this compound crystals by filtration and dry them.

Characterization Data

This compound can be characterized using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 99. Key fragments: m/z 82, 70, 55, 41.[5][6] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.18 (s, 1H, NOH), 2.25-2.23 (m, 4H, CH₂), 1.66-1.64 (m, 4H, CH₂).[7] |

| ¹³C NMR (D₂O) | δ (ppm): ~165 (C=N), and signals for the four CH₂ groups. |

| IR (KBr) | ν (cm⁻¹): ~3200 (O-H stretch), ~1670 (C=N stretch).[7] |

Conclusion

The oximation of cyclopentanone is a well-established and versatile reaction. The acid-catalyzed mechanism highlights the importance of pH control for optimal reaction rates. For industrial-scale production, the ammoximation process offers a more direct and efficient route. This guide has provided a detailed overview of the reaction mechanisms, quantitative data, experimental protocols, and characterization data to aid researchers and professionals in their work with this important chemical transformation. A thorough understanding of these principles is essential for the successful application of this compound in the synthesis of pharmaceuticals and other valuable compounds.

References

- 1. Why formation of oximes and hydrazones from aldehydes and ketones require.. [askfilo.com]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (i) \xrightarrow { \mathrm { O } } + \mathrm { NH } _ { 2 } - \mathrm { O.. [askfilo.com]

- 4. CN116924935A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Cyclopentanone, oxime [webbook.nist.gov]

- 6. Cyclopentanone, oxime | C5H9NO | CID 14500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Physical Properties of Cyclopentanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of cyclopentanone (B42830) oxime (CAS No: 1192-28-5), a versatile intermediate in organic synthesis. The following sections detail its solubility, acidity (pKa), and melting point, supported by generalized experimental protocols for their determination.

Core Physical Properties

Cyclopentanone oxime, with the chemical formula C₅H₉NO, is a white to off-white crystalline powder at room temperature. It serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. A summary of its key quantitative physical properties is presented below.

Data Presentation: Physical Properties of this compound

| Property | Value | Notes | Source(s) |

| Melting Point | 52 - 61 °C | The reported range varies slightly across different sources. | [1][2][3] |

| pKa | 12.42 ± 0.20 | This is a predicted value. | [4][5] |

| Solubility | |||

| in Water (25 °C) | 47 g/L | Described as soluble, though some sources state slightly soluble at room temperature.[2][4][5] | [4] |

| in Water (elevated temp.) | ~25% w/t | Solubility significantly increases at ammoximation reaction temperatures (60-110 °C). | |

| in Organic Solvents | Higher than in water | Generally exhibits good solubility in organic solvents. | [6] |

Experimental Protocols

The following sections describe generalized, standard laboratory procedures for determining the physical properties of organic compounds like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[3] Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C, while impurities lead to a depressed and broader melting range.[3]

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[3] The tube is tapped gently to ensure the sample is compact at the bottom.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube) alongside a calibrated thermometer.

-

Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting point.[5] For an accurate measurement, the determination is repeated with a fresh sample, heating slowly at a rate of about 1-2 °C per minute as the temperature approaches the expected melting point.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Determination of Solubility

Solubility tests provide crucial information about the polarity and functional groups present in a molecule.[1]

Methodology (Qualitative):

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a test tube.[1]

-

Solvent Addition: Approximately 1 mL of the chosen solvent (e.g., water, ethanol, hexane, diethyl ether) is added to the test tube.[1][4]

-

Mixing: The tube is agitated vigorously for a set period, typically 30-60 seconds.[4][8]

-

Observation: The mixture is observed to determine if the compound has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble).[4][8]

-

Acid-Base Solubility: For water-insoluble compounds, solubility can be tested in aqueous solutions of 5% NaOH and 5% HCl to identify acidic or basic functional groups, respectively.[1][2] Given its oxime group, this compound is expected to show some acidic character.

Methodology (Quantitative - Shake-Flask Method):

-

Equilibration: An excess amount of solid this compound is added to a known volume of the solvent at a specific temperature (e.g., 25 °C). The mixture is agitated until equilibrium is reached, ensuring the solution is saturated.

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation and subsequent filtration through an inert filter.

-

Quantification: The concentration of this compound in the clear filtrate is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, by comparing the result to a calibration curve generated from standard solutions of known concentrations.[9]

Determination of pKa

The pKa, or acid dissociation constant, quantifies the acidity of the oxime's hydroxyl proton. Several methods can be employed for its determination.[10]

Methodology (Potentiometric Titration):

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture) to create a solution of known concentration (e.g., 0.01 M).[11]

-

Apparatus Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in it.[11]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the oxime solution in small, precise increments using a burette.[11]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the oxime has been neutralized. This point corresponds to the inflection point of the sigmoid-shaped curve.[12]

Methodology (UV-Vis Spectrophotometry):

-

Solution Preparation: A series of buffer solutions with different, precisely known pH values are prepared. A stock solution of this compound is also prepared.

-

Spectral Measurement: A small, constant amount of the oxime stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.

-

Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the oxime have different absorption characteristics is plotted against the pH. The resulting sigmoidal curve is analyzed to find the inflection point, which corresponds to the pKa value.[6][12]

Mandatory Visualizations

Synthesis of this compound

The most common laboratory synthesis of this compound involves the condensation reaction between cyclopentanone and hydroxylamine (B1172632), typically from hydroxylamine hydrochloride in the presence of a base.[13]

Caption: Workflow for the synthesis of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. scribd.com [scribd.com]

- 3. mt.com [mt.com]

- 4. chem.ws [chem.ws]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. saltise.ca [saltise.ca]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arpgweb.com [arpgweb.com]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Cyclopentanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for cyclopentanone (B42830) oxime. The information is curated for researchers and professionals in the fields of chemistry and drug development who require a detailed understanding of the spectroscopic properties of this compound. This document presents quantitative NMR data in a structured format, outlines detailed experimental protocols for data acquisition, and includes a visual representation of the molecule's structure and NMR assignments.

Quantitative NMR Spectral Data

The 1H and 13C NMR spectral data for cyclopentanone oxime have been compiled from various sources and are presented below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits distinct signals for the hydroxyl proton and the methylene (B1212753) protons of the cyclopentyl ring. The chemical shifts can vary slightly depending on the solvent used.

Table 1: 1H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Proton Assignment | Chemical Shift (δ) in DMSO-d6 (ppm) [1] | Multiplicity | Chemical Shift (δ) in D2O (ppm) [1] | Multiplicity |

| N-OH | 10.18 | Singlet (s) | Not Observed | - |

| H-2, H-5 (α-CH2) | 2.25, 2.23 | Multiplet (m) | 2.40 | Multiplet (m) |

| H-3, H-4 (β-CH2) | 1.66, 1.64 | Multiplet (m) | 1.765 | Multiplet (m) |

Note: The hydroxyl proton (N-OH) signal is typically broad and its chemical shift is concentration and temperature dependent. In D2O, this proton exchanges with deuterium (B1214612) and is therefore not observed.

13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of this compound. The carbon attached to the oxime functional group is significantly deshielded and appears at a higher chemical shift.

Table 2: 13C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Chemical Shift (δ) in DMSO-d6 (ppm) |

| C=N (C1) | 164.14 |

| C2, C5 (α-CH2) | 30.54, 27.10 |

| C3, C4 (β-CH2) | 25.22, 24.57 |

Experimental Protocols

The following sections describe a generalized methodology for the acquisition of 1H and 13C NMR spectra of this compound, based on standard practices for small organic molecules.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or D2O) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). For spectra recorded in D2O, a different water-soluble standard may be used.

NMR Data Acquisition

-

Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for 1H and 75 MHz or higher for 13C.

-

1H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.

-

Acquisition Time: An acquisition time of 2-4 seconds is typical.

-

-

13C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the 13C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the numbering of the carbon and hydrogen atoms corresponding to the NMR data presented in the tables.

Caption: Molecular structure of this compound with corresponding 1H and 13C NMR assignments.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of Cyclopentanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of cyclopentanone (B42830) oxime using Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS). It details experimental protocols, presents key analytical data, and illustrates the underlying scientific principles through logical and structural diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of organic compounds.

Introduction to Cyclopentanone Oxime and its Analysis

This compound (C₅H₉NO) is a derivative of cyclopentanone and hydroxylamine. As a member of the oxime family, it finds applications in various chemical syntheses, including the production of caprolactam, a precursor to Nylon 6. Accurate and reliable analytical techniques are crucial for its identification, purity assessment, and structural elucidation. FT-IR spectroscopy and mass spectrometry are powerful tools for these purposes, providing complementary information about the molecule's functional groups and fragmentation patterns.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the vibrational transitions of the bonds within the molecule, providing a unique "fingerprint" of its functional groups.

Experimental Protocol for FT-IR Analysis

The following is a general protocol for the FT-IR analysis of a solid organic compound like this compound, typically using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Method 1: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The infrared beam is directed through the ATR crystal, where it interacts with the sample at the surface. The reflected radiation is then sent to the detector.

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental interferences.

-

Sample Spectrum: The spectrum of the this compound is then recorded.

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Method 2: Potassium Bromide (KBr) Pellet

-

Sample Preparation: A few milligrams of this compound are finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in a sample holder in the spectrometer's beam path.

-

Background Spectrum: A background spectrum is typically run with an empty sample holder.

-

Sample Spectrum: The infrared spectrum of the sample pellet is recorded.

FT-IR Data for this compound

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The following table summarizes the key vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Strong, Broad | O-H stretching (of the oxime group) |

| ~2950-2850 | Medium-Strong | C-H stretching (aliphatic CH₂ groups) |

| ~1670-1640 | Medium | C=N stretching (oxime) |

| ~1450 | Medium | CH₂ bending |

| ~950-930 | Medium | N-O stretching |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common technique for the analysis of volatile organic compounds like this compound, which typically leads to characteristic fragmentation patterns that aid in structural elucidation.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for the EI-MS analysis of this compound.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is injected into the GC-MS system. The GC separates the analyte from the solvent and any impurities. Alternatively, a direct insertion probe can be used to introduce the solid sample into the ion source.

-

Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged fragments.

-

Mass Analysis: The ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Representation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrometry Data for this compound

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 99.13 g/mol .[1] The mass spectrum provides a fingerprint for its identification.

| m/z | Relative Intensity (%) | Assignment |

| 99 | ~70 | [M]⁺• (Molecular Ion) |

| 82 | ~31 | [M - OH]⁺ |

| 67 | ~31 | [C₅H₇]⁺ |

| 55 | 100 | [C₄H₇]⁺ or [C₃H₅N]⁺ |

| 41 | ~38 | [C₃H₅]⁺ |

Data compiled from various sources, relative intensities are approximate and can vary between instruments.[1][2]

Visualizing the Analytical Workflow and Fragmentation

General Analytical Workflow

The following diagram illustrates the general workflow for the analysis of a solid organic sample using FT-IR and GC-MS.

References

An In-depth Technical Guide to the Stereochemistry and Isomerism of Substituted Cyclopentanone Oximes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and isomerism of substituted cyclopentanone (B42830) oximes. It covers the fundamental principles of their synthesis, the formation of stereoisomers, detailed experimental protocols for their preparation and separation, and modern analytical techniques for their characterization. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where a precise understanding of molecular geometry is crucial.

Introduction to Stereoisomerism in Cyclopentanone Oximes

Oximes are a class of organic compounds containing the functional group RR'C=NOH, formed by the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). Due to the presence of a C=N double bond and the lone pair of electrons on the nitrogen atom, oximes derived from unsymmetrical ketones, including substituted cyclopentanones, can exist as stereoisomers. This isomerism, also known as E/Z or syn/anti isomerism, arises from the restricted rotation around the carbon-nitrogen double bond.

The terms syn and anti are traditionally used to describe the geometric isomers of oximes. For ketoximes, the syn isomer has the hydroxyl group and the smaller substituent on the same side of the C=N double bond, while the anti isomer has them on opposite sides. According to IUPAC nomenclature, the E/Z notation is preferred, which is based on the Cahn-Ingold-Prelog priority rules for the substituents on the double bond.

The stereochemical outcome of the oximation reaction of substituted cyclopentanones can be influenced by several factors, including the nature and position of the substituent on the cyclopentanone ring, the reaction conditions (pH, temperature, and solvent), and the presence of catalysts. The relative stability of the resulting isomers also plays a significant role in the observed isomer ratio. The precise control and characterization of these isomers are critical in various fields, particularly in drug development, as different stereoisomers can exhibit distinct biological activities.

Synthesis of Substituted Cyclopentanone Oximes

The most common method for the synthesis of oximes is the reaction of a ketone with hydroxylamine, typically in the form of its hydrochloride salt, in the presence of a base.[1] The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group, followed by the elimination of a water molecule.

General Experimental Protocol for Oximation

A general procedure for the synthesis of a substituted cyclopentanone oxime is as follows:

Materials:

-

Substituted cyclopentanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base (e.g., sodium acetate, sodium hydroxide, potassium carbonate)

-

Solvent (e.g., ethanol, water, pyridine)

Procedure:

-

Dissolve the substituted cyclopentanone in a suitable solvent.

-

Add a solution of hydroxylamine hydrochloride and a base to the ketone solution. The base is used to neutralize the HCl released from the hydroxylamine salt.

-

The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the ketone.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by removing the solvent, adding water, and extracting the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude oxime product.

-

The crude product, which may be a mixture of syn and anti isomers, can be purified by recrystallization or column chromatography.

Factors Influencing Stereoselectivity

The ratio of syn and anti isomers formed during the oximation of substituted cyclopentanones is influenced by both kinetic and thermodynamic factors.

-

Steric Hindrance: The substituent on the cyclopentanone ring can sterically hinder the approach of hydroxylamine to one face of the carbonyl group, leading to a preferential formation of one isomer. For instance, in 2-substituted cyclopentanones, the substituent may direct the hydroxylamine to attack from the less hindered face.

-

Electronic Effects: The electronic nature of the substituent can influence the reactivity of the carbonyl group and the stability of the intermediates, thereby affecting the isomer ratio.

-

Reaction Conditions: The pH of the reaction medium is crucial. Oximation is generally fastest in weakly acidic conditions (pH ≈ 4-5).[2] The choice of solvent and temperature can also affect the rate of reaction and the equilibrium between the syn and anti isomers.[3]

-

Isomerization: The initially formed kinetic product may isomerize to the more thermodynamically stable isomer under the reaction conditions, especially upon prolonged heating or in the presence of acid or base.

Separation and Characterization of Isomers

The separation of syn and anti isomers of substituted cyclopentanone oximes can often be achieved by standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), as the isomers typically exhibit different polarities.[3] Fractional crystallization can also be an effective method for separation if the isomers have significantly different solubilities.

The unambiguous characterization and assignment of the stereochemistry of the separated isomers rely heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of oxime isomers. Both ¹H and ¹³C NMR spectra provide valuable information for distinguishing between syn and anti forms.

-

¹H NMR Spectroscopy: The chemical shifts of the protons on the carbon atoms α to the C=N bond are particularly sensitive to the orientation of the hydroxyl group. Protons that are syn to the hydroxyl group are generally shielded and appear at a higher field (lower ppm) compared to protons that are anti to the hydroxyl group, which are deshielded and appear at a lower field (higher ppm). The Nuclear Overhauser Effect (NOE) can also be used to determine the spatial proximity of the -OH proton to other protons in the molecule, providing definitive evidence for the stereochemical assignment.[4]

-

¹³C NMR Spectroscopy: The chemical shift of the carbon atoms in the vicinity of the C=N bond is also diagnostic. The α-carbons experience a shielding effect when they are syn to the hydroxyl group, resulting in an upfield shift in the ¹³C NMR spectrum compared to the corresponding carbon in the anti isomer.

Table 1: Representative ¹H NMR Chemical Shift Data (δ, ppm) for Substituted this compound Isomers

| Compound | Isomer | Hα (syn to OH) | Hα' (anti to OH) | Other characteristic signals | Solvent |

| 2-Methylthis compound | syn | ~2.3-2.5 (m) | ~2.8-3.0 (m) | CH₃ ~1.1 (d) | CDCl₃ |

| anti | ~2.8-3.0 (m) | ~2.3-2.5 (m) | CH₃ ~1.2 (d) | CDCl₃ | |

| 3-Methylthis compound | Isomer 1 | - | - | CH₃ ~1.0 (d) | CDCl₃ |

| Isomer 2 | - | - | CH₃ ~1.1 (d) | CDCl₃ |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the molecule. The data presented here are approximate values based on general trends.

Table 2: Representative ¹³C NMR Chemical Shift Data (δ, ppm) for Substituted this compound Isomers

| Compound | Isomer | C=N | Cα (syn to OH) | Cα' (anti to OH) | Other characteristic signals | Solvent |

| 2-Methylthis compound | syn | ~165 | ~35 | ~42 | CH₃ ~15 | CDCl₃ |

| anti | ~166 | ~42 | ~35 | CH₃ ~18 | CDCl₃ | |

| 3-Methylthis compound | Isomer 1 | ~167 | - | - | CH₃ ~21 | CDCl₃ |

| Isomer 2 | ~168 | - | - | CH₃ ~22 | CDCl₃ |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the molecule. The data presented here are approximate values based on general trends.

X-Ray Crystallography

For crystalline oxime derivatives, single-crystal X-ray diffraction provides the most definitive method for determining the absolute stereochemistry. This technique allows for the precise measurement of bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice, providing unambiguous proof of the syn or anti configuration.

Experimental Workflow and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for the synthesis and characterization of substituted this compound isomers and the logical relationship for stereochemical assignment.

Conclusion

The stereochemistry and isomerism of substituted cyclopentanone oximes are critical aspects that demand careful consideration in synthetic and medicinal chemistry. The formation of syn and anti isomers is a common outcome of the oximation reaction of substituted cyclopentanones, with the isomer ratio being dependent on a variety of factors. The successful separation and unambiguous characterization of these isomers are paramount for understanding their chemical and biological properties. This guide has provided a detailed overview of the synthesis, separation, and characterization of these important compounds, offering valuable protocols and insights for researchers in the field. A thorough application of the described experimental and analytical techniques will enable the precise control and understanding of the stereochemistry of substituted cyclopentanone oximes, facilitating their application in drug discovery and development.

References

- 1. arpgweb.com [arpgweb.com]

- 2. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

Quantum chemical calculations of Cyclopentanone oxime electronic structure

An In-depth Technical Guide to the Quantum Chemical Calculations of Cyclopentanone (B42830) Oxime's Electronic Structure

Abstract

Cyclopentanone oxime (C₅H₉NO) is a significant organic intermediate, notably serving as a precursor in the synthesis of lactams, which are building blocks for polyamides.[1] A thorough understanding of its electronic structure is paramount for elucidating its reactivity, stability, and spectroscopic properties. This guide provides a detailed overview of the theoretical framework and practical application of quantum chemical calculations, specifically Density Functional Theory (DFT), to characterize the electronic properties of this compound. It outlines the computational protocols, presents key data in a structured format, and visualizes the methodological workflow, catering to researchers in computational chemistry and drug development.

Computational Methodology and Protocols

Quantum chemical calculations provide profound insights into molecular properties at the atomic level. The methods described herein are based on protocols commonly employed for oxime derivatives and similar organic molecules.[2][3][4]

Software and Theoretical Level

All calculations are typically performed using a computational chemistry software package such as Gaussian.[2] The primary theoretical approach is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for organic molecules.[2][5][6]

-

Basis Set: The Pople-style basis set, 6-311++G(d,p), is frequently selected.[2][5] This triple-zeta basis set provides a flexible description of the electron distribution and includes diffuse functions (++) for accurately modeling lone pairs and anions, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

Geometry Optimization

The initial step involves constructing an approximate 3D structure of this compound. This structure is then optimized to find its lowest energy conformation. The optimization algorithm systematically adjusts the molecular geometry (bond lengths, angles, and dihedrals) to locate a stationary point on the potential energy surface where the net forces on all atoms are effectively zero.

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed on the optimized geometry. This serves two critical purposes:

-

Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum, rather than a transition state.

-

Spectroscopic Prediction: The calculation yields harmonic vibrational frequencies and intensities, which can be directly compared with experimental infrared (IR) and Raman spectra to validate the computational model.[7][8]

Electronic Structure and Property Calculations

With a validated minimum-energy structure, a suite of electronic properties can be calculated. These analyses provide a detailed picture of the molecule's electronic character.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability.[2][3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive view of bonding by localizing the molecular orbitals into atomic charges, hybridization, and donor-acceptor interactions.[1][2][6]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution across the molecule.[3] It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting intermolecular interactions.

Results: Electronic and Structural Properties

The following tables summarize the quantitative data typically obtained from the aforementioned computational protocols. Disclaimer: The specific numerical values presented are representative examples based on the described DFT methodology, as a consolidated experimental/computational dataset for this compound was not available across the cited literature. They serve to illustrate the output of the calculations.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=N | 1.295 |

| N-O | 1.385 | |

| O-H | 0.965 | |

| C-C (avg. ring) | 1.540 | |

| Bond Angle (°) | C-N-O | 112.5 |

| C-C-C (avg. ring) | 104.5 | |

| Dihedral Angle (°) | C-C-N-O | 178.0 |

Table 2: Vibrational Frequencies and Assignments

| Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν₁ | 3650 | O-H Stretch |

| ν₂ | 2980 | C-H Stretch (asymm) |

| ν₃ | 2910 | C-H Stretch (symm) |

| ν₄ | 1685 | C=N Stretch |

| ν₅ | 1450 | CH₂ Scissoring |

| ν₆ | 910 | N-O Stretch |

Table 3: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | 1.25 |

| HOMO-LUMO Gap (ΔE) | 8.10 |

Table 4: NBO Atomic Charges

| Atom | Atomic Symbol | NBO Charge (e) |

| Carbon (C=N) | C1 | +0.25 |

| Nitrogen | N2 | -0.38 |

| Oxygen | O3 | -0.65 |

| Hydrogen (O-H) | H4 | +0.46 |

| Ring Carbons (avg) | C | -0.22 |

Visualized Computational Workflow and Property Relationships

Diagrams generated using Graphviz provide a clear visual representation of the computational process and the logical connections between calculated properties and their chemical interpretations.

Conclusion

Quantum chemical calculations, particularly using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, provide a robust framework for the detailed investigation of this compound's electronic structure. This approach yields valuable quantitative data on molecular geometry, vibrational modes, orbital energies, and charge distribution. The insights gained from these calculations are instrumental for understanding the molecule's stability, predicting its reactivity in chemical processes like the Beckmann rearrangement[1], and interpreting its spectroscopic signatures. The systematic workflow and analytical power of these computational methods make them an indispensable tool for modern chemical research and drug development.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Cyclopentanone Oxime and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of cyclopentanone (B42830) oxime and its derivatives. It covers their synthesis, chemical properties, and diverse biological activities, with a focus on their potential in drug development. This document is intended to serve as a valuable resource for researchers and scientists working in medicinal chemistry, pharmacology, and drug discovery.

Introduction to Cyclopentanone Oxime

This compound is a versatile chemical intermediate with the formula C₅H₉NO.[1] It serves as a crucial building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] The oxime functional group (-C=N-OH) imparts unique reactivity, making it a valuable precursor for a wide range of chemical transformations, including the Beckmann rearrangement to produce δ-valerolactam, a monomer for polyamide synthesis.[2] In recent years, derivatives of this compound have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through various methods. The most common approach for preparing the parent oxime involves the reaction of cyclopentanone with a hydroxylamine (B1172632) salt in the presence of a base.[5] Derivatives can then be synthesized through modifications of the oxime's hydroxyl group or the cyclopentane (B165970) ring.

General Synthesis of this compound

A widely used method for the synthesis of this compound is the reaction of cyclopentanone with hydroxylamine hydrochloride.[5]

Experimental Protocol: Synthesis of this compound [5]

-

A solution of hydroxylamine hydrochloride (5.0 g, 71.94 mmol) in 10 cm³ of distilled water and a solution of potassium hydroxide (B78521) (3.0 g, 53.48 mmol) in 5 cm³ of distilled water are placed in a round-bottomed flask and stirred at room temperature.

-

Cyclopentanone (5.60 g, 66.67 mmol) is then added while stirring, and the reaction mixture is refluxed.

-

At the start of boiling, small amounts of ethanol (B145695) (5 cm³) are added periodically to the reaction mixture through the condenser until the boiling solution becomes clear.

-

The reaction is left under reflux for an additional hour, after which the reaction vessel is allowed to cool to room temperature.

-

The pH of the reaction mixture is neutralized by the addition of a 1N KOH solution.

-

The reaction mixture is then refluxed for a further 30 minutes, cooled to room temperature, and the pH is re-checked and adjusted to neutral if necessary.

-

The reaction mixture is transferred into a beaker containing ice-water (100 cm³), causing the this compound to precipitate.

-

The precipitate is filtered, washed with cold water (3 x 10 cm³), and air-dried to yield the product.

Ammoximation of Cyclopentanone

An alternative, industrially relevant method is the ammoximation of cyclopentanone, which involves the reaction of cyclopentanone, ammonia (B1221849), and hydrogen peroxide in the presence of a catalyst.[6]

Experimental Protocol: Ammoximation of Cyclopentanone [6]

-

The ammoximation reaction is carried out with cyclopentanone, gaseous ammonia, and hydrogen peroxide under the action of a catalyst.

-

The reaction temperature is controlled at 85°C, and the reaction pressure is maintained at 0.4 MPa.

-

The reaction time is 90 minutes.

-

The molar ratio of hydrogen peroxide to cyclopentanone is 1.3:1, and the molar ratio of gaseous ammonia to cyclopentanone is 1.5:1.

-

The concentration of the catalyst in the reaction system is 5%.

-

After the reaction, the mixture is filtered while hot to separate the catalyst and obtain an aqueous solution of this compound.

-

The this compound solution is then cooled and crystallized to obtain the final product.

Synthesis of this compound Derivatives

Derivatives are often synthesized by O-alkylation or O-acylation of the oxime's hydroxyl group. For instance, oxime ethers can be prepared by reacting the oxime with an appropriate alkyl halide in the presence of a base.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide array of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

Certain this compound derivatives have shown significant antimicrobial activity, particularly against Gram-positive bacteria.[3] An oxime ether derivative of a trans-diamino-cyclopentenone has been identified to exhibit remarkable activity against resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE).[3][7]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against various microorganisms. [3][7]

| Compound | Microorganism | MIC (μg/mL) |

| Oxime ether derivative 20 | S. aureus (MRSA) | 0.976 |

| Oxime ether derivative 20 | E. faecalis (VRE) | 3.91 |

| Oxime ether derivative 20 | S. cerevisiae | 15.6 |

| trans-diamino-cyclopentenone 7 | S. aureus (MRSA) | 3.91 |

| trans-diamino-cyclopentenone 8 | S. aureus (MRSA) | 3.91 |

| trans-diamino-cyclopentenone 8 | E. faecalis (VRE) | 0.98 |

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents.[4] These compounds have been shown to exhibit cytotoxic activity against various human cancer cell lines.[4]

Table 2: IC₅₀ Values of Cyclopentanone and Indanone Derivatives against Cancer Cell Lines. [2][8]

| Compound | Cell Line | IC₅₀ (μM) |

| Benzodioxole-based thiosemicarbazone 5 | A549 (Lung adenocarcinoma) | 10.67 ± 1.53 |

| Benzodioxole-based thiosemicarbazone 5 | C6 (Glioma) | 4.33 ± 1.04 |

| 2-benzylidene-1-indanone (B110557) 8f | RAW 264.7 (LPS-stimulated) | - (83.73% inhibition of TNF-α) |

Anti-inflammatory Activity

The anti-inflammatory properties of cyclopentanone derivatives have also been investigated.[9] Some cyclopentenone prostaglandins (B1171923), which share a structural resemblance to cyclopentanone derivatives, exert their anti-inflammatory effects by directly inhibiting the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.[10] This pathway is crucial for the expression of pro-inflammatory genes.[10]

Key Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Cyclopentenone Prostaglandins

The diagram below illustrates the inhibitory effect of cyclopentenone prostaglandins on the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone prostaglandins.

Experimental Workflow for Synthesis of this compound

The following diagram outlines the typical laboratory workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their straightforward synthesis and the potential for diverse chemical modifications make them attractive scaffolds for the development of new therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential in areas such as oncology, infectious diseases, and inflammatory disorders. This guide provides a solid foundation for researchers to build upon in their quest for novel and effective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arpgweb.com [arpgweb.com]

- 6. CN116924935A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. d-nb.info [d-nb.info]

- 8. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lib.ui.ac.id [lib.ui.ac.id]

- 10. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Beckmann Rearrangement of Cyclopentanone Oxime to δ-Valerolactam

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Beckmann rearrangement is a fundamental reaction in organic chemistry that transforms an oxime into an amide.[1][2][3] Discovered by Ernst Otto Beckmann in 1886, this rearrangement has found widespread application in synthetic organic chemistry, most notably in the industrial production of ε-caprolactam, the precursor to Nylon 6.[1][4] When applied to cyclic ketoximes, the reaction provides a powerful method for ring expansion, yielding a lactam (a cyclic amide).[1][5]

This document provides detailed protocols for the synthesis of cyclopentanone (B42830) oxime and its subsequent Beckmann rearrangement to δ-valerolactam, a valuable intermediate in the synthesis of polymers and various biologically active compounds.[5][6] The protocols are designed for a laboratory setting and are accompanied by data summaries and graphical representations of the reaction mechanism and workflow.

Reaction Mechanism

The Beckmann rearrangement is typically catalyzed by acids, which facilitate the conversion of the oxime's hydroxyl group into a good leaving group.[1][7] The reaction proceeds via a stereospecific rearrangement where the group anti-periplanar to the leaving group on the nitrogen atom migrates.[1][4] The key steps for the rearrangement of cyclopentanone oxime are as follows:

-

Protonation: The hydroxyl group of the this compound is protonated by an acid catalyst.

-

Rearrangement and Water Elimination: A concerted step follows where the alkyl group anti to the hydroxyl group migrates to the nitrogen atom, leading to the expulsion of a water molecule. This results in the formation of a nitrilium ion intermediate.[8]

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrilium ion.

-

Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization yield the final product, δ-valerolactam.[9]

Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.

Experimental Protocols

3.1. Protocol 1: Synthesis of this compound

This protocol details the oximation of cyclopentanone using hydroxylamine (B1172632) hydrochloride.

Materials:

-

Cyclopentanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297) (NaOAc) or Sodium hydroxide (B78521) (NaOH)

-

Methanol (B129727) or Ethanol

-

Deionized water

-

Diethyl ether

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask, dissolve cyclopentanone (1.0 eq) in methanol (approx. 5-10 mL per gram of ketone).

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in deionized water.

-

Add the aqueous hydroxylamine solution to the stirred solution of cyclopentanone at room temperature.

-

Stir the mixture at room temperature for 1-2 hours or gently reflux until the reaction is complete (monitored by TLC).[4][10]

-

After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous residue with water and extract the product with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield crude this compound, which can be further purified by recrystallization (e.g., from a mixture of petroleum ether and ethyl acetate).

3.2. Protocol 2: Beckmann Rearrangement to δ-Valerolactam

This protocol describes the rearrangement using p-toluenesulfonyl chloride (TsCl) and sodium hydroxide, a common and effective method.[4]

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Dioxane/water or Acetone/water solvent mixture

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, chromatography column.

Procedure:

-

Dissolve this compound (1.0 eq) and sodium hydroxide (approx. 2.5-3.0 eq) in a 3:4 mixture of dioxane and water.

-

Cool the stirred solution to 0-5 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15-20 minutes, maintaining the low temperature.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-15 hours.[4]

-

Remove the organic solvent (dioxane) in vacuo.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude δ-valerolactam by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).

Data Presentation

The efficiency of the Beckmann rearrangement is highly dependent on the catalyst and reaction conditions. Below is a summary of various catalytic systems used for the rearrangement of cyclic ketoximes.

Table 1: Comparison of Catalytic Systems for Beckmann Rearrangement.

| Catalyst/Reagent System | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Toluenesulfonyl chloride / NaOH | Tricyclic Ketone Oxime | Dioxane/Water | Room Temp | 15 | 66 (combined isomers) | [4] |

| Cyanuric chloride / ZnCl₂ | Cyclododecanone Oxime | Acetonitrile | 82 (Reflux) | 1 | 90 | [11] |

| 2,4,6-Trichloro[1][5][10]triazine (TCT) / DMF | Cyclohexanone Oxime | DMF | Room Temp | < 4 | High | [12] |

| Cobalt salt / Lewis Acid | Cyclohexanone Oxime | Acetonitrile | 80 | 2 | Satisfactory | [13] |

| Decationated Y Zeolite | This compound | Gas Phase | ~300 | Flow | High Conversion | [14] |

| Mechanochemical (p-Ts-Im) | This compound | Solvent-free | Grinding | ~0.5 | Good to Excellent | [15] |

Visualizations

Caption: Experimental workflow for the synthesis of δ-valerolactam.

Applications of δ-Valerolactam

δ-Valerolactam is a versatile chemical intermediate. Its primary applications include:

-

Polymer Chemistry: As a monomer for the synthesis of polyamides and other polymers.[5]

-

Organic Synthesis: A building block for the creation of more complex molecules, including pharmaceuticals and agrochemicals.[16]

-

Medicinal Chemistry: The lactam scaffold is present in various biologically active compounds.[5]

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Cyclopentanone and organic solvents are flammable; avoid open flames.

-

p-Toluenesulfonyl chloride is corrosive and a lachrymator; handle with care.

-

Sodium hydroxide is caustic; avoid contact with skin and eyes.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]

- 3. byjus.com [byjus.com]

- 4. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | High-Purity Reagent [benchchem.com]

- 6. CN116924935A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. arpgweb.com [arpgweb.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. audreyli.com [audreyli.com]